6-Methyl-1,6-diazaspiro[3.4]octane
Description
Significance of Spirocyclic Frameworks in Contemporary Organic Chemistry
Spirocyclic compounds, characterized by two rings sharing a single common atom, known as the spiro atom, are inherently three-dimensional structures. This rigid, non-planar geometry distinguishes them from their more linear or planar counterparts, offering a powerful tool for exploring chemical space. The fixed spatial orientation of the constituent rings can lead to precise positioning of functional groups, which is of paramount importance in the design of molecules intended to interact with biological targets such as enzymes and receptors.
The unique structural nature of spirocycles has made them a privileged motif in medicinal chemistry and drug discovery. Current time information in Bangalore, IN.rsc.org Their three-dimensional character can enhance binding affinity and selectivity for protein targets, while also improving physicochemical properties such as solubility and metabolic stability. Consequently, spirocyclic scaffolds are found in a growing number of approved drugs and clinical candidates. nih.gov The synthesis of these complex structures, however, can be challenging, often requiring specialized strategies to construct the sterically demanding spirocenter. Current time information in Bangalore, IN.
Overview of Diazaspiro[3.4]octane Core Structures
Within the broader family of spirocycles, diazaspiroalkanes, which incorporate two nitrogen atoms within the spirocyclic framework, have emerged as particularly valuable building blocks. The diazaspiro[3.4]octane core, consisting of a four-membered azetidine (B1206935) ring fused to a five-membered pyrrolidine (B122466) ring at a common carbon atom, represents a versatile and sought-after scaffold. This framework is considered a "privileged structure" as it frequently appears in compounds with diverse biological activities. nih.gov
The presence of two nitrogen atoms at distinct positions within the compact spirocyclic system allows for the introduction of a wide range of substituents, enabling fine-tuning of the molecule's properties. This has led to the exploration of diazaspiro[3.4]octane derivatives in various therapeutic areas, including the development of agents targeting cancer, infectious diseases, and neurological disorders. nih.govgoogle.com
The nomenclature of diazaspiro[3.4]octane derivatives follows the systematic rules of organic chemistry, with the numbering of the atoms in the ring system being crucial for unambiguously identifying the positions of substituents. The "diaza" prefix indicates the presence of two nitrogen atoms, and "[3.4]" specifies the number of atoms in each ring connected to the spiro atom (a three-atom chain and a four-atom chain, excluding the spiro atom itself).
The positions of the nitrogen atoms are designated by locants, leading to different isomers. For instance, 1,6-diazaspiro[3.4]octane and 2,6-diazaspiro[3.4]octane are constitutional isomers with distinct chemical properties and synthetic accessibility. Further complexity arises from the potential for stereoisomerism at the spirocenter and at any substituted carbon or nitrogen atoms.
Below is a table illustrating the structural diversity within the diazaspiro[3.4]octane series:
| Compound Name | CAS Number | Molecular Formula | Key Structural Features |
| 1,6-Diazaspiro[3.4]octane | 174-78-7 | C₆H₁₂N₂ | A diazaspiro compound with nitrogen atoms at positions 1 and 6. |
| 2,6-Diazaspiro[3.4]octane | 885270-84-8 | C₆H₁₂N₂ | An isomer with nitrogen atoms at positions 2 and 6. |
| 5,7-Diazaspiro[3.4]octane-6,8-dione | 141566-68-1 | C₆H₈N₂O₂ | A derivative with a dione (B5365651) functionality on the five-membered ring. uni.lu |
| tert-Butyl 2,6-diazaspiro[3.4]octane-2-carboxylate | 885270-84-8 | C₁₁H₂₀N₂O₂ | A protected form of 2,6-diazaspiro[3.4]octane, useful in synthesis. bldpharm.com |
The introduction of a methyl group onto one of the nitrogen atoms of the diazaspiro[3.4]octane core, specifically to create 6-Methyl-1,6-diazaspiro[3.4]octane, has proven to be a valuable strategy in the design of functional molecules. This seemingly simple modification can significantly influence the compound's basicity, nucleophilicity, and conformational preferences, thereby impacting its reactivity and biological activity.
The this compound moiety serves as a key building block in the synthesis of more complex molecules, particularly in the field of medicinal chemistry. smolecule.com Its incorporation into larger structures can impart desirable pharmacokinetic properties and provide a rigid scaffold for the precise orientation of pharmacophoric groups. For example, derivatives of this compound have been investigated for their potential as modulators of various biological targets.
Recent research has highlighted the utility of this compound in the construction of novel therapeutic agents. For instance, it has been incorporated into molecules designed as inhibitors of Janus kinase (JAK), a family of enzymes involved in inflammatory processes. nih.gov The spirocyclic core helps to position the key interacting fragments of the inhibitor within the enzyme's active site.
| Derivative Incorporating this compound | Therapeutic Area/Application | Role of the Spirocyclic Moiety |
| (3S,4R)-1-(Cyanoacetyl)-3-methyl-1,6-diazaspiro[3.4]octan-6-yl substituted 7H-pyrrolo[2,3-d]pyrimidine (Delgocitinib) | Janus kinase (JAK) inhibitor for atopic dermatitis nih.gov | Provides a rigid scaffold for optimal presentation of the cyanoacetyl group and the pyrrolopyrimidine core to the JAK enzyme. |
| Various nitrofuran-tagged diazaspirooctanes | Antibacterial agents nih.gov | The diazaspirooctane scaffold serves as a core structure that can be modified to optimize antibacterial activity and pharmacokinetic properties. |
| N-aryl diazaspirocyclic compounds | Neurological disorders google.com | The diazaspirocyclic core acts as a bioisostere for other cyclic amines, potentially improving properties like brain penetration. |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
7-methyl-1,7-diazaspiro[3.4]octane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2/c1-9-5-3-7(6-9)2-4-8-7/h8H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLWQLQJAJSUMNW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2(C1)CCN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401297769 | |
| Record name | 6-Methyl-1,6-diazaspiro[3.4]octane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401297769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1158749-82-6 | |
| Record name | 6-Methyl-1,6-diazaspiro[3.4]octane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1158749-82-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Methyl-1,6-diazaspiro[3.4]octane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401297769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 6 Methyl 1,6 Diazaspiro 3.4 Octane and Its Analogs
Strategies for Ring System Construction
The assembly of the diazaspiro[3.4]octane framework hinges on the effective formation of its two nitrogen-containing rings, an azetidine (B1206935) and a pyrrolidine (B122466), fused at a single carbon atom. Methodologies for this construction can be broadly categorized into annulation and cyclization approaches, and strategies specifically aimed at building the central quaternary carbon.
Annulation and Cyclization Approaches
These strategies involve the formation of one or both of the heterocyclic rings through intramolecular bond formation from a suitably designed acyclic or monocyclic precursor.
Ring-closing metathesis (RCM) has emerged as a powerful tool for the synthesis of a wide array of cyclic alkenes, including nitrogen heterocycles. organic-chemistry.org This reaction, typically catalyzed by ruthenium-based complexes like Grubbs' catalysts, facilitates the formation of 5- to 30-membered rings from diene precursors. organic-chemistry.org In the context of diazaspiro[3.4]octane synthesis, RCM can be employed to construct one of the heterocyclic rings. For instance, analogs such as 2,6-diazaspiro[3.4]octane have been targeted using RCM reactions. nih.gov The general approach involves preparing a precursor containing two terminal alkene functionalities tethered to a nitrogen atom. The RCM reaction then proceeds to form a cyclic amine, with the release of ethene as a driving force for the reaction. organic-chemistry.org While direct RCM synthesis of the parent 6-Methyl-1,6-diazaspiro[3.4]octane is less commonly documented, the synthesis of related structures, such as 5-benzyl-7-oxo-2,5-diazaspiro[3.4]octane-2-carboxylate hydrochloride, utilizes this methodology. researchgate.net Furthermore, cross-metathesis, a related reaction, has been used to prepare vinyl sulfone starting materials which are more reactive precursors for subsequent cyclization cascades that ultimately yield spirocyclic diamines. acs.orgorgsyn.org
The cyclization of linear or monocyclic precursors bearing appropriate functional groups is a cornerstone of heterocyclic synthesis. This strategy is widely applied to the construction of diazaspiro[3.4]octane systems. A notable and innovative approach involves the strain-release driven spirocyclization of bicyclo[1.1.0]butanes (BCBs). purdue.eduresearchgate.netbohrium.com A scandium-catalyzed reaction between pyrazole (B372694) amide-substituted BCBs and C,N-cyclic azomethine imines has been developed to afford 6,7-diazaspiro[3.4]octanes, which are structural isomers of the target compound. purdue.eduorgsyn.org This reaction proceeds through a proposed mechanism where the Lewis acid catalyst activates the BCB, leading to nucleophilic addition by the azomethine imine and subsequent intramolecular substitution to yield the spirocyclic product. purdue.eduorgsyn.org This method grants access to previously inaccessible diazaspiro[3.4]octane frameworks. orgsyn.org
More conventional cyclization strategies often start with a pre-formed ring and build the second ring onto it. For example, a series of novel spirocyclic α-proline building blocks, which share the pyrrolidine ring of the diazaspiro[3.4]octane system, have been prepared via multi-step sequences involving the reaction of cyclic ketones with 2-aminomalonic ester derivatives, followed by intramolecular lactamization. cardiff.ac.uk Another example is the synthesis of 2,6-diazaspiro[3.4]octane derivatives used as antitubercular agents, which starts from a functionalized precursor and involves steps like hydrogenation and subsequent cyclization to form the completed spiro-system. researchgate.net
Table 1: Scandium-Catalyzed Spirocyclization of Bicyclo[1.1.0]butanes (BCBs) with Azomethine Imines
| Entry | BCB Substituent (R¹) | Azomethine Imine Substituent (R²) | Product | Yield (%) | Diastereomeric Ratio (d.r.) |
| 1 | Phenyl | Benzoyl | 6,7-Diazaspiro[3.4]octane derivative | 78 | 1.7:1 |
| 2 | Phenyl (p-Me) | Benzoyl | 6,7-Diazaspiro[3.4]octane derivative | 86 | 1.5:1 |
| 3 | Phenyl (p-Cl) | Benzoyl | 6,7-Diazaspiro[3.4]octane derivative | 61 | 1.5:1 |
| 4 | Naphthyl | Benzoyl | 6,7-Diazaspiro[3.4]octane derivative | 63 | 1.6:1 |
| 5 | Phenyl | Benzoyl (p-MeO) | 6,7-Diazaspiro[3.4]octane derivative | 82 | 1.7:1 |
| 6 | Phenyl | Benzoyl (p-CF₃) | 6,7-Diazaspiro[3.4]octane derivative | 31 | 1.7:1 |
Data sourced from research on strain-release driven spirocyclization. purdue.eduorgsyn.org
Cycloaddition reactions, particularly 1,3-dipolar cycloadditions, are powerful methods for constructing five-membered heterocyclic rings. organic-chemistry.org This approach is highly effective for synthesizing spiro-pyrrolidine systems, which form part of the diazaspiro[3.4]octane structure. organic-chemistry.org The reaction typically involves an azomethine ylide, serving as the 1,3-dipole, reacting with a dipolarophile. acs.orgorganic-chemistry.org Tandem reaction cascades can be designed where simple ketone starting materials with a leaving group and an alkene are heated with amino acids like glycine (B1666218) or their esters. acs.orgorgsyn.org This sequence promotes imine formation, cyclization to generate an azomethine ylide in situ, and subsequent intramolecular 1,3-dipolar cycloaddition to form a tricyclic amine product as a single stereoisomer. acs.orgorgsyn.org Reductive cleavage of the resulting polycyclic structure can then yield the desired spirocyclic diamine. acs.orgorgsyn.org
The previously mentioned scandium-catalyzed reaction of bicyclo[1.1.0]butanes with C,N-cyclic azomethine imines can also be classified as a formal [3+2] cycloaddition, representing a highly efficient route to the 6,7-diazaspiro[3.4]octane core. purdue.eduorgsyn.org This reaction's success relies on the high reactivity of azomethine imines as 1,3-dipoles. orgsyn.org
Building Quaternary Carbon Centers within the Spiro[3.4]octane Framework
The defining structural feature of any spirocycle is the quaternary carbon atom shared by two rings. The successful synthesis of this compound and its analogs is therefore critically dependent on the ability to construct this center with high control. All the aforementioned annulation, cyclization, and cycloaddition reactions are, in essence, methods for building this spiro-quaternary center.
Titanium-mediated reactions provide a unique avenue for the synthesis of cyclic and spirocyclic compounds. While methodologies involving titanacyclobutanes are well-known, related titanacyclopropane intermediates are particularly relevant for the synthesis of azaspirocycles. The Kulinkovich reaction and its variants utilize titanacyclopropanes, generated in situ from Grignard reagents and titanium(IV) alkoxides, as 1,2-dianion equivalents. nih.govresearchgate.netacs.org
A significant development is the Ti(IV)-mediated synthesis of spirocyclic NH-azetidines from oxime ethers. acs.orgorgsyn.org This transformation proceeds via a proposed Kulinkovich-type mechanism where a titanacyclopropane intermediate is formed. acs.orgorgsyn.org This intermediate effectively inserts into the 1,2-dielectrophilic oxime ether, ultimately leading to the formation of the N-heterocyclic four-membered ring in a single step. acs.orgorgsyn.org This provides a direct route to structurally diverse spirocyclic azetidines, which are key components of the diazaspiro[3.4]octane system. acs.org Similarly, the Kulinkovich-de Meijere reaction, a modification for preparing cyclopropylamines from amides, also proceeds through a titanacyclopropane intermediate and has been adapted for the synthesis of α-spirocyclopropanated lactams, demonstrating the power of titanium-mediated chemistry in constructing spiro-fused nitrogen heterocycles. organic-chemistry.org The reaction of Ti(NMe₂)₄ with homoallylic alcohol and a primary amine can also lead to the formation of a 1-aza-spiro[5.5]undecane, showcasing the versatility of titanium reagents in mediating complex cyclizations to form azaspirocycles. purdue.edu
Table 2: Titanium-Mediated Synthesis of Spirocyclic NH-Azetidines
| Entry | Oxime Ether Substrate | Grignard Reagent / Olefin | Product | Yield (%) |
| 1 | Cyclohexanone O-methyl oxime | Ethylmagnesium bromide | 1-Azaspiro[3.5]nonane | 55 |
| 2 | Cyclopentanone O-methyl oxime | Ethylmagnesium bromide | 1-Azaspiro[3.4]octane | 52 |
| 3 | 4-tert-Butylcyclohexanone O-methyl oxime | Ethylmagnesium bromide | 4-tert-Butyl-1-azaspiro[3.5]nonane | 60 |
| 4 | Cyclohexanone O-methyl oxime | Styrene + CpMgBr | 2-Phenyl-1-azaspiro[3.5]nonane | 45 |
| 5 | Tetralone O-methyl oxime | Ethylmagnesium bromide | Spiro[azetidine-2,1'-tetralin] | 48 |
Data adapted from studies on titanium-mediated synthesis of spirocyclic NH-azetidines. acs.orgorgsyn.org
Enolate Acylation Strategies for Spirocenter Construction
The construction of the characteristic spirocenter of diazaspiro[3.4]octane systems can be achieved through various synthetic strategies, including those that leverage the reactivity of enolates. One notable method involves the highly diastereoselective addition of an ester enolate to a chiral electrophile.
A key example of this approach is the synthesis of 1-substituted 2-azaspiro[3.4]octanes, close structural analogs of the diaza-scaffold. This three-step procedure begins with the addition of the enolate derived from ethyl cyclopentanecarboxylate (B8599756) to a chiral N-tert-butanesulfinyl aldimine. beilstein-journals.org This initial step establishes the critical stereochemistry. The process is followed by the reduction of the ester group to a primary alcohol and subsequent intramolecular nucleophilic substitution of the corresponding tosylate, which closes the azetidine ring to form the spirocyclic system. beilstein-journals.org This methodology demonstrates the utility of enolate addition to chiral imines for constructing the azaspiro[3.4]octane framework with high stereocontrol. beilstein-journals.org
Table 1: Synthesis of 1-Phenyl-2-azaspiro[3.4]octane via Enolate Addition
| Step | Reaction | Reagents | Key Transformation | Ref |
|---|---|---|---|---|
| 1 | Enolate Addition | Ethyl cyclopentanecarboxylate, LDA, Chiral N-tert-butanesulfinyl aldimine | Diastereoselective formation of a β-amino ester | beilstein-journals.org |
| 2 | Reduction | LiAlH₄ or other suitable reducing agent | Conversion of ester to primary alcohol | beilstein-journals.org |
Stereoselective and Asymmetric Synthesis of this compound Derivatives
Achieving stereochemical control is paramount in modern synthetic chemistry, particularly for creating complex, three-dimensional molecules like diazaspiro[3.4]octane derivatives for various applications.
Kinugasa/Conia-ene-type Sequential Reactions for Spiro-β-lactam Derivatives
A powerful and elegant method for the asymmetric synthesis of 2,6-diazaspiro[3.4]octane derivatives involves a two-step sequential process combining a Kinugasa reaction and a Conia-ene-type cyclization. rsc.orgresearchgate.net This strategy is particularly effective for producing structurally complex spiro-β-lactam derivatives, which integrate both β-lactam and γ-lactam rings into a single spirocyclic structure. rsc.org
Chiral Induction and Control in Spirocyclic Systems
The control of chirality in spirocyclic systems like this compound is achieved by transferring stereochemical information from a chiral source to the newly forming stereocenters of the molecule. mdpi.com This can be accomplished through several primary strategies:
Substrate Control: Utilizing a starting material that is already chiral. For instance, the synthesis of delgocitinib, which features a diaza-spirocyclic core, has employed diastereoselective alkylation of a chiral azetidine-2-carboxylate to selectively produce the desired isomer. acs.org
Auxiliary Control: Attaching a temporary chiral group (an auxiliary) to the substrate to direct the stereochemical outcome of a reaction. The use of chiral N-tert-butanesulfinyl imines, as mentioned previously, serves as an excellent example where the auxiliary guides the nucleophilic addition to create a specific stereoisomer. beilstein-journals.org
Catalyst Control: Employing a chiral catalyst to create a chiral environment for the reaction. In the context of the Kinugasa reaction, asymmetric versions often use a copper(I) catalyst in conjunction with a chiral ligand, such as a bis(oxazolidine), to induce high enantioselectivity in the formation of the spiro β-lactam product. researchgate.net
These approaches enable the synthesis of specific enantiomers and diastereomers, which is critical as the biological activity of spirocyclic compounds can be highly dependent on their absolute stereochemistry. acs.org
Functionalization and Derivatization of the this compound Scaffold
Once the core spirocyclic structure is assembled, its utility can be greatly expanded through functionalization and derivatization, allowing for the exploration of chemical space and the optimization of properties.
Manipulation of Ester and Amide Functionalities
The 2,6-diazaspiro[3.4]octane scaffold is often synthesized with ester or carboxylic acid functionalities that serve as versatile handles for further modification. nih.govchemrxiv.org For example, a core building block, 2-tert-butoxycarbonyl-6-methyl-2,6-diazaspiro[3.4]octane-8-carboxylic acid ethyl ester, can be readily prepared. nih.gov The ester group in this intermediate can be hydrolyzed to the corresponding carboxylic acid, which is then activated and coupled with various amines to generate a diverse library of amide derivatives. nih.govacs.org
Furthermore, synthetic routes have been developed to produce orthogonally protected 2,6-diazaspiro[3.4]octane-5-carboxylic acid. chemrxiv.org This allows for the chemoselective deprotection of one nitrogen atom or the modification of the carboxylic acid group, providing controlled and specific functionalization pathways. chemrxiv.org The presence of a "naked" carboxyl function enables its straightforward modification into amides while leaving the protected amine groups intact. chemrxiv.org
Table 2: Example of Amide Derivatization on the Diazaspiro[3.4]octane Core
| Starting Material | Amine | Product | Ref |
|---|---|---|---|
| 2,6-Diazaspiro[3.4]octane-8-carboxylic acid | 4-(Trifluoromethyl)benzylamine | N-(4-(Trifluoromethyl)benzyl)-2,6-diazaspiro[3.4]octane-8-carboxamide | nih.gov |
| 2,6-Diazaspiro[3.4]octane-8-carboxylic acid | Morpholine | (2,6-Diazaspiro[3.4]octan-8-yl)(morpholino)methanone | nih.gov |
Introduction of Diverse Periphery Groups and Heterocyclic Substituents (e.g., Azoles)
The periphery of the this compound scaffold can be decorated with a wide range of substituents, including various heterocyclic systems like azoles. nih.gov This "periphery exploration" is crucial for tuning the molecule's properties for applications such as drug discovery. nih.gov
A practical method for introducing an oxazole (B20620) ring involves the synthesis of an amide precursor, such as 2-tert-butoxycarbonyl-8-(2-oxopropylcarbamoyl)-2,6-diazaspiro[3.4]octane. This intermediate can then be cyclized to form the corresponding 5-methyloxazole (B9148) derivative. nih.gov For instance, treatment of the precursor with zinc triflate (Zn(OTf)₂) in toluene (B28343) under reflux conditions facilitates the cyclization and dehydration to yield the 2,6-diazaspiro[3.4]octane substituted with a 5-methyl-1,3-oxazol-2-yl group. nih.gov This strategy has been successfully applied to generate novel antitubercular agents, demonstrating the value of installing heterocyclic substituents on the spirocyclic core. nih.gov
Table 3: Synthesized this compound Derivatives with Heterocyclic Substituents
| Compound Name | Heterocyclic Substituent | Ref |
|---|---|---|
| 2-tert-Butoxycarbonyl-6-methyl-8-(5-methyloxazol-2-yl)-2,6-diazaspiro[3.4]octane | 5-Methyl-1,3-oxazole | nih.gov |
Orthogonal Protection Strategies for Nitrogen Atoms
The synthesis of complex molecules containing the this compound scaffold necessitates precise control over the reactivity of its two distinct nitrogen atoms. Orthogonal protection strategies are paramount for the selective functionalization of these nitrogens, enabling the construction of diverse and sophisticated molecular architectures. rsc.org This approach involves the use of protecting groups that can be removed under different, non-interfering chemical conditions, thus allowing for the sequential modification of each amine. iris-biotech.desigmaaldrich.com
The strategic selection of an orthogonal protecting group pair is crucial for the successful synthesis of this compound analogs. A common and effective strategy employs the tert-butoxycarbonyl (Boc) group in combination with the benzyl (B1604629) (Bn) or benzyloxycarbonyl (Cbz) group. rsc.orgchemrxiv.org This pairing is particularly advantageous due to the distinct conditions required for their removal. The Boc group is labile under acidic conditions, typically using trifluoroacetic acid (TFA), while the Cbz and Bn groups are susceptible to hydrogenolysis. iris-biotech.dethieme-connect.com
In a typical synthetic sequence leading to an orthogonally protected 1,6-diazaspiro[3.4]octane core, one nitrogen atom is protected with a Boc group and the other with a Cbz group. chemrxiv.org For instance, a synthetic route might commence with a commercially available precursor such as N-Boc-azetidin-3-one. researchgate.netmdpi.com A series of reactions, including a Horner-Wadsworth-Emmons olefination, can be employed to construct the second ring and install the second nitrogen atom, which is then protected with a Cbz group. researchgate.net This approach yields a key intermediate, an orthogonally protected 2,6-diazaspiro[3.4]octane derivative, which serves as a versatile building block for further diversification. researchgate.net
The selective deprotection of either nitrogen can then be achieved to allow for the introduction of various substituents. For example, treatment with an acid will selectively cleave the Boc group, leaving the Cbz group intact and allowing for functionalization of the newly liberated secondary amine. Conversely, hydrogenolysis can be used to remove the Cbz group in the presence of the Boc group. This level of control is essential for the synthesis of targeted analogs with specific biological activities.
The following table summarizes common orthogonal protection strategies applicable to the 1,6-diazaspiro[3.4]octane framework, based on established methodologies for similar diazaspirocyclic systems.
| Protecting Group 1 (N1) | Protecting Group 2 (N6) | Deprotection Conditions for PG1 | Deprotection Conditions for PG2 |
| Boc (tert-butoxycarbonyl) | Cbz (benzyloxycarbonyl) | Acidic conditions (e.g., TFA in CH₂Cl₂) researchgate.net | Hydrogenolysis (e.g., H₂, Pd/C) thieme-connect.com |
| Boc (tert-butoxycarbonyl) | Bn (benzyl) | Acidic conditions (e.g., TFA in CH₂Cl₂) mdpi.com | Hydrogenolysis (e.g., H₂, Pd/C) researchgate.net |
| Fmoc (9-fluorenylmethoxycarbonyl) | Boc (tert-butoxycarbonyl) | Basic conditions (e.g., Piperidine in DMF) iris-biotech.de | Acidic conditions (e.g., TFA in CH₂Cl₂) iris-biotech.de |
This strategic use of orthogonal protecting groups provides a robust and flexible platform for the medicinal chemistry exploration of the this compound scaffold and its analogs. thieme.de It allows for the systematic and controlled introduction of a wide array of functional groups at either nitrogen position, facilitating the development of structure-activity relationships and the optimization of lead compounds. nih.gov
Spectroscopic and Structural Characterization Techniques for 6 Methyl 1,6 Diazaspiro 3.4 Octane
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the detailed structure of organic molecules by probing the magnetic properties of atomic nuclei. For 6-Methyl-1,6-diazaspiro[3.4]octane, ¹H and ¹³C NMR would be the primary methods used to establish its complex bicyclic framework.
A ¹H NMR spectrum would provide information on the number of different types of protons, their chemical environment, and their connectivity. The expected spectrum for this compound would show distinct signals for the methyl group protons, as well as the methylene (B1212753) protons in the azetidine (B1206935) and pyrrolidine (B122466) rings. The integration of these signals would correspond to the number of protons in each group, while the splitting patterns (multiplicity), governed by spin-spin coupling, would reveal adjacent proton relationships.
¹³C NMR spectroscopy complements ¹H NMR by providing a count of the unique carbon atoms in the molecule. For this compound, this would include the spirocyclic quaternary carbon, the carbons of the two rings, and the methyl carbon.
While the principles of NMR are well-established, specific, experimentally-derived NMR data (chemical shifts, coupling constants) for this compound are not widely available in published scientific literature. A hypothetical data table based on the structure is presented below to illustrate the expected signals.
Table 1: Predicted ¹H and ¹³C NMR Data for this compound (Note: This table is predictive and based on chemical structure principles, as experimental data is not publicly available.)
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| N-CH₃ | ~2.3 | ~40 |
| C2-H₂ | ~2.8-3.0 | ~55-60 |
| C3-H₂ | ~1.8-2.0 | ~25-30 |
| C4-H₂ | ~2.8-3.0 | ~55-60 |
| C5 (spiro) | - | ~70-75 |
| C7-H₂ | ~2.6-2.8 | ~50-55 |
| C8-H₂ | ~2.6-2.8 | ~50-55 |
Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is crucial for confirming the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.
For this compound (molecular formula C₇H₁₄N₂), high-resolution mass spectrometry (HRMS) would be used to confirm its elemental composition. The exact mass of the molecular ion would be compared to the calculated theoretical mass (126.1157 u), providing unambiguous confirmation of the molecular formula.
Electron ionization (EI) or softer ionization techniques like electrospray ionization (ESI) would be employed. Under ESI, the compound would likely be observed as its protonated form, [M+H]⁺. Computational predictions suggest the [M+H]⁺ ion would have an m/z of 127.1230. uni.lu Further predicted adducts are detailed in the table below. uni.lu
The fragmentation pattern, typically studied under EI-MS, would offer insights into the molecule's stability and structure. Cleavage adjacent to the nitrogen atoms (alpha-cleavage) is a common fragmentation pathway for amines and would be expected to be a dominant process for this compound, helping to confirm the arrangement of the spirocyclic rings.
Table 2: Predicted Mass Spectrometry Data for this compound Adducts (Source: Predicted data from computational models) uni.lu
| Adduct | Mass-to-Charge Ratio (m/z) |
| [M+H]⁺ | 127.12298 |
| [M+Na]⁺ | 149.10492 |
| [M+K]⁺ | 165.07886 |
| [M]⁺ | 126.11515 |
Advanced Spectroscopic Methods for Conformational Analysis
While NMR and MS can define the constitution of this compound, understanding its three-dimensional structure and conformational dynamics requires more advanced techniques. The spirocyclic nature of the molecule, which joins a four-membered azetidine ring with a five-membered pyrrolidine ring, creates a rigid yet complex 3D architecture.
Two-dimensional (2D) NMR techniques would be essential for a detailed structural assignment.
COSY (Correlation Spectroscopy) would definitively establish proton-proton connectivities within the individual rings.
HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with its directly attached carbon atom, allowing for unambiguous assignment of the ¹³C spectrum.
HMBC (Heteronuclear Multiple Bond Correlation) would reveal correlations between protons and carbons over two to three bonds, helping to piece together the entire molecular puzzle, including the connectivity around the spiro-carbon.
Furthermore, Nuclear Overhauser Effect (NOE) spectroscopy (NOESY or ROESY) would be critical for conformational analysis. This technique detects protons that are close in space, even if they are not directly connected through bonds. For this compound, NOE data could elucidate the relative orientation of the two rings and the spatial relationship of the N-methyl group to the protons on the bicyclic frame.
Currently, there is a lack of published studies employing these advanced spectroscopic methods for the specific conformational analysis of this compound. Such research would be invaluable for understanding its stereochemical properties and potential interactions in various chemical or biological systems.
Role and Application of the 6 Methyl 1,6 Diazaspiro 3.4 Octane Core in Chemical Biology and Medicinal Chemistry Research
The 2,6-Diazaspiro[3.4]octane Scaffold as a Privileged Structure in Chemical Biology
The 2,6-diazaspiro[3.4]octane core is increasingly recognized as a privileged structure in the field of medicinal chemistry. mdpi.compharmablock.com A privileged structure is a molecular framework that is capable of binding to multiple biological targets, thereby appearing in a variety of biologically active compounds. The inherent three-dimensional nature of the 2,6-diazaspiro[3.4]octane scaffold provides a rigid framework that can orient functional groups in precise spatial arrangements, a critical feature for effective interaction with the complex surfaces of proteins and other biological macromolecules. pharmablock.com
The value of this spirocyclic system is underscored by its frequent appearance in compounds with a wide range of biological activities. mdpi.com Notable examples include its incorporation into inhibitors of the hepatitis B capsid protein, modulators of MAP and PI3K signaling pathways, and selective dopamine (B1211576) D3 receptor antagonists. mdpi.com Furthermore, derivatives of this scaffold have been investigated as VDAC1 inhibitors for potential therapeutic use in diabetes. mdpi.com The versatility of the 2,6-diazaspiro[3.4]octane core makes it a highly attractive building block in the design of novel therapeutic agents.
The substitution of a methyl group at the 6-position of the diazaspiro[3.4]octane ring, to form 6-methyl-2,6-diazaspiro[3.4]octane, can further refine the physicochemical properties of the resulting molecules. The methyl group can influence factors such as lipophilicity, metabolic stability, and the conformational presentation of the scaffold, thereby impacting its biological activity.
Design and Synthesis of Advanced Building Blocks for Drug Discovery
The rigid and defined geometry of the 6-methyl-1,6-diazaspiro[3.4]octane core makes it an excellent foundation for the construction of advanced building blocks for drug discovery. These building blocks serve as versatile starting materials for the synthesis of complex molecules with tailored biological activities.
Unnatural amino acids (UAAs) are crucial tools in chemical biology and medicinal chemistry, offering a means to introduce novel chemical functionalities and conformational constraints into peptides and proteins. The synthesis of spirocyclic proline analogues represents a key strategy for creating conformationally restricted UAAs. chemrxiv.org The incorporation of the this compound scaffold can be envisioned as a means to generate novel proline-based building blocks with unique structural features. chemrxiv.org
While direct synthesis of a simple this compound-containing amino acid is not extensively detailed in the provided search results, the synthesis of related structures points to the feasibility of such an approach. For instance, the generation of orthogonally protected 2,6-diazaspiro[3.4]octane-5-carboxylic acid provides a versatile intermediate for further chemical modifications, including the introduction of a methyl group at the 6-position. chemrxiv.org Such building blocks would allow for the controlled incorporation of the spirocyclic core into peptide chains, enabling the exploration of novel peptide conformations and biological activities.
Bioisosterism, the replacement of a functional group with another that retains similar biological activity, is a fundamental strategy in lead optimization. nih.gov The this compound moiety can serve as a bioisostere for other cyclic diamines, such as piperazine (B1678402), a common motif in many drug molecules. blumberginstitute.org The rigid spirocyclic framework offers a distinct conformational profile compared to the more flexible piperazine ring, which can lead to improved binding affinity, selectivity, and pharmacokinetic properties. blumberginstitute.org
The development of novel strained spiro heterocycles as bioisosteres for aromatic or non-strained aliphatic rings is a highly sought-after strategy in drug design due to their ability to enhance drug-likeness and target selectivity. researchgate.net The 2,6-diazaspiro[3.4]octane scaffold, as a substitute for piperazine and morpholine, has been synthesized and investigated for its potential to explore new chemical and patent space in medicinal chemistry. researchgate.net The introduction of a methyl group at the 6-position can further modulate the properties of these bioisosteres, offering a finer level of control in the optimization process.
| Original Moiety | Bioisosteric Replacement | Potential Advantages |
| Piperazine | 2,6-Diazaspiro[3.4]octane | Increased rigidity, improved 3D-character, potential for enhanced selectivity |
| Morpholine | 2-Oxa-6-azaspiro[3.4]octane | Altered polarity and hydrogen bonding capacity, novel intellectual property |
Mechanistic Studies of Biological Activities Associated with Diazaspiro[3.4]octane Derivatives
Understanding the mechanism of action of a compound is paramount for its development as a therapeutic agent. For derivatives of this compound, this involves identifying their molecular targets and elucidating the structure-activity relationships that govern their biological effects.
Recent studies have begun to shed light on the molecular targets of compounds containing the 2,6-diazaspiro[3.4]octane scaffold. In the context of cancer, these derivatives have been identified as inhibitors of the CCNE1:CDK2 complex. nih.gov X-ray crystallography has revealed a cryptic allosteric binding pocket at the interface of CCNE1 and CDK2 where these inhibitors bind. nih.gov The diazaspiro[3.4]octane moiety acts as a key linker, positioning other functional groups for optimal interaction with the target proteins. nih.govnih.gov
Furthermore, in the development of inhibitors for the KRASG12C oncoprotein, the 2,6-diazaspiro[3.4]octane linker was one of the most frequently identified fragments in screening hits. nih.govacs.org This highlights the importance of this scaffold in mediating interactions with this critical cancer target. The addition of a methyl group at the 6-position can influence the orientation and binding affinity of these inhibitors, providing a handle for further optimization.
Structure-activity relationship (SAR) studies are essential for understanding how chemical modifications to a lead compound affect its biological activity. For derivatives of 2,6-diazaspiro[3.4]octane, SAR studies have been conducted in various therapeutic areas.
In the development of antitubercular agents, a series of nitrofuran derivatives based on the 2,6-diazaspiro[3.4]octane core were synthesized and evaluated. mdpi.com These studies revealed that specific substitutions on the diazaspiro framework significantly influenced the antimycobacterial activity. mdpi.com For example, the synthesis of 2-tert-butoxycarbonyl-6-methyl-8-(5-methyloxazol-2-yl)-2,6-diazaspiro[3.4]octane demonstrates the exploration of different substituents on the core structure. mdpi.com
Similarly, in the search for new antimalarial drugs, a novel diazaspiro[3.4]octane chemical series was identified and optimized. researchgate.net SAR studies led to compounds with low nanomolar activity against the asexual blood-stage of Plasmodium falciparum and strong transmission-blocking properties. researchgate.net
The following table summarizes some of the key findings from SAR studies of diazaspiro[3.4]octane derivatives:
| Compound Series | Therapeutic Area | Key SAR Findings |
| Nitrofuran derivatives | Antitubercular | Substitutions on the diazaspiro core significantly impact antimycobacterial potency. mdpi.com |
| Diazaspiro[3.4]octane series | Antimalarial | Optimization led to compounds with low nanomolar activity and transmission-blocking properties. researchgate.net |
| Diazaspiro bicyclo hydantoin (B18101) derivatives | Anticancer (Leukemia) | Electron-withdrawing groups on the phenyl ring attached to the diazaspiro nucleus showed selective cytotoxicity. |
Novel Pharmacological Targets Modulated by this compound Derivatives (e.g., protein-protein interactions, specific enzyme inhibition)
The rigid, three-dimensional structure of the this compound scaffold has positioned it as a valuable component in the design of molecules that can modulate novel and challenging pharmacological targets. Its derivatives have shown significant activity in two key areas: the inhibition of specific enzymes and the disruption of protein-protein interactions (PPIs), which are crucial in various disease pathologies.
Specific Enzyme Inhibition
Derivatives of the parent scaffold have been successfully developed to target a range of enzymes with high specificity and potency.
Poly (ADP-ribose) Polymerase-1 (PARP-1) Inhibition: The 2,6-diazaspiro[3.4]octane core has been explored as a bioisosteric replacement for the piperazine core in the framework of the PARP-1 inhibitor, Olaparib. nih.gov A study examining these analogues revealed that while some derivatives with a Boc-protecting group showed reduced affinity for PARP-1, they still exhibited significant cytotoxicity. nih.gov For instance, compounds like 15b showed poor PARP-1 inhibition (IC50 = 4,397 nM) but induced DNA damage at micromolar concentrations, explaining their cytotoxic effects. nih.gov This suggests that the diazaspiro core can modulate the pharmacological profile, leading to compounds with different mechanisms of action despite a shared structural framework. nih.gov
Table 1: PARP-1 Inhibitory Activity of Selected 2,6-Diazaspiro[3.4]octane Derivatives
| Compound | PARP-1 IC50 (nM) | Notes |
|---|---|---|
| 10c | 551.6 | ~16-fold lower affinity than its methylene (B1212753) congener. nih.gov |
| 12b | 3,118 | Poor PARP-1 affinity but displayed anti-proliferative activity. nih.gov |
| 14b | 1,193 | Poor PARP-1 affinity but displayed anti-proliferative activity. nih.gov |
| 15b | 4,397 | ~85-fold decrease in PARP-1 inhibition compared to its analogue. nih.gov |
| 17b | 452.8 | Identified as the most potent inhibitor among the Boc-protected analogues in the study. nih.gov |
Data sourced from an examination of diazaspiro cores as piperazine bioisosteres in the Olaparib framework. nih.gov
Bacterial Enzyme Inhibition: The 2,6-diazaspiro[3.4]octane scaffold, when combined with a 5-nitrofuranoyl "warhead," has yielded potent antibacterial agents. nih.gov These compounds are particularly effective against Mycobacterium tuberculosis (MTb). nih.govmdpi.com The proposed mechanism involves the reduction of the nitrofuran moiety by bacterial enzyme machinery, which generates reactive intermediates lethal to the bacterium. mdpi.com Research has identified a lead compound, 6-(methylsulfonyl)-8-(4-methyl-4H-1,2,4-triazol-3-yl)-2-(5-nitro-2-furoyl)-2,6-diazaspiro[3.4]octane (1) , with remarkable activity against multidrug-resistant strains of MTb. nih.govnih.gov Further studies suggest that modifications to the molecular periphery can shift the likely biotarget from deazaflavin-dependent nitroreductase to azoreductases, demonstrating the scaffold's role in fine-tuning target specificity. nih.gov
Table 2: In Vitro Inhibitory Activity of 5-Nitrofuroyl Derivatives Containing the 2,6-Diazaspiro[3.4]octane Core against M. tuberculosis H37Rv
| Compound | Modification | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|---|
| 17 | 1,2,4-triazole derivative | 0.016 |
| 24 | 1,2,4-oxadiazole derivative | >1 |
| 13 | 5-methyl-1,3-oxazol-2-yl derivative | >1 |
Data from a study on periphery exploration of the 2,6-diazaspiro[3.4]octane core for antitubercular leads. mdpi.com
Other Enzyme Targets: The versatility of the diazaspiro[3.4]octane skeleton is further highlighted by its incorporation into inhibitors of other human enzymes. It has been identified as a component of inhibitors for tryptophan hydroxylase 1 (TPH1) and the opioid sigma-1 receptor. nih.gov
Modulation of Protein-Protein Interactions (PPIs)
The rigid nature of the spirocyclic core is particularly well-suited for designing molecules that can fit into the often complex and extensive surfaces of protein-protein interfaces.
CCNE1:CDK2 Complex Inhibition: A significant breakthrough has been the development of 2,6-diazaspiro[3.4]octane derivatives as allosteric inhibitors of the cyclin E1 (CCNE1) and cyclin-dependent kinase 2 (CDK2) complex. biorxiv.org Compounds such as I-125A and I-198 were found to bind to a previously unknown cryptic pocket at the interface of CCNE1 and CDK2, distal to the ATP binding site. biorxiv.org This binding disrupts the protein-protein interaction, leading to the inhibition of the kinase activity. Structural studies revealed key hydrogen-bonding interactions between the inhibitors and residues from both CCNE1 and CDK2, providing a clear rationale for their allosteric modulatory activity. biorxiv.org
Menin-MLL1 Interaction Inhibition: Derivatives based on the diazaspiro[3.4]octane scaffold have shown potential in disrupting the interaction between menin and mixed-lineage leukemia 1 (MLL1), a protein-protein interaction critical for the development of certain types of leukemia.
Hepatitis B Capsid Protein Inhibition: The scaffold has also been utilized in the design of inhibitors targeting the hepatitis B capsid protein, indicating its potential for interfering with viral protein assembly.
Anti-malarial Activity: A chemical library originally designed to target protein-protein interactions, which included a diazaspiro[3.4]octane series, was screened for anti-malarial activity. researchgate.net This led to the identification of compounds active against multiple stages of the Plasmodium falciparum parasite, with mechanistic studies pointing towards the P. falciparum cyclic amine resistance locus. researchgate.net
Future Directions and Emerging Research Avenues
Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability
The 2,6-diazaspiro[3.4]octane scaffold is recognized as an emerging privileged structure in medicinal chemistry due to its frequent appearance in diverse biologically active compounds. mdpi.com However, existing synthetic routes can be lengthy and inefficient, often requiring multiple steps and chromatographic purifications. For instance, some established methods to prepare the core ring system involve a 6-step route that utilizes enolate acylation to create the necessary quaternary center. researchgate.net Such multi-step syntheses present challenges for large-scale production and library generation, highlighting the need for more direct and modular approaches. researchgate.net
Future research is focused on developing more streamlined and sustainable synthetic strategies. Key areas of improvement include:
Use of Greener Solvents and Catalysts: Traditional syntheses often rely on hazardous organic solvents. A major goal is to replace these with environmentally benign alternatives such as water, supercritical CO2, or bio-based solvents. Furthermore, the development of reusable, non-toxic catalysts is a priority to minimize waste and environmental impact. mdpi.com
Novel Annulation Strategies: Research into new methods for ring formation (annulation) is underway. One promising approach involves leveraging titanacyclobutanes generated from ketones, which can streamline the construction of the spirocyclic core and provide access to a wider variety of derivatives. researchgate.net Other strategies focus on the annulation of the cyclopentane (B165970) or the four-membered azetidine (B1206935) ring using readily available starting materials. rsc.org
By focusing on these green chemistry principles, researchers aim to create synthetic pathways that are not only more efficient but also environmentally responsible, making the 6-Methyl-1,6-diazaspiro[3.4]octane scaffold more accessible for extensive drug discovery programs. nih.gov
Advanced Computational Approaches for Scaffold Design and Optimization
Computational chemistry and in silico modeling are indispensable tools for accelerating the drug discovery process. For a versatile scaffold like this compound, these methods offer a rational approach to designing and optimizing derivatives with enhanced potency and selectivity for specific biological targets.
Future computational efforts will likely concentrate on several key areas:
Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a protein target. mdpi.comnih.gov For derivatives of this compound, docking studies can elucidate key interactions within the binding site of a target protein, guiding the design of new analogs with improved affinity. mdpi.com
Quantitative Structure-Activity Relationship (QSAR): QSAR modeling establishes a mathematical correlation between the chemical structure of a compound and its biological activity. nih.gov By analyzing a series of known diazaspiro[3.4]octane derivatives, QSAR models can predict the activity of novel, unsynthesized compounds, helping to prioritize which molecules to synthesize and test. nih.gov
Density Functional Theory (DFT): DFT calculations are used to understand the electronic structure and properties of molecules. nih.gov This method can predict geometric parameters, energy levels (such as HOMO-LUMO energies), and other molecular properties that influence a compound's reactivity and interaction with biological targets. nih.gov For the diazaspiro[3.4]octane scaffold, DFT can help optimize the geometry and electronic properties for ideal target engagement.
These computational strategies enable a "design-test-redesign" cycle that is largely virtual, saving significant time and resources compared to traditional synthesis- and screening-heavy approaches. mdpi.com
Exploration of New Biological Applications and Target Space
The 2,6-diazaspiro[3.4]octane core is a key feature in compounds with a remarkably broad range of biological activities, establishing it as a valuable scaffold for therapeutic development. mdpi.com Research has identified derivatives active against infectious diseases, cancer, metabolic disorders, and neurological conditions.
The versatility of this scaffold opens up numerous avenues for exploring new biological targets. The table below summarizes some of the diverse applications that have been reported for compounds containing the 2,6-diazaspiro[3.4]octane motif.
| Therapeutic Area | Biological Target/Application | Reference(s) |
| Infectious Disease | Antitubercular (against Mycobacterium tuberculosis) | mdpi.com |
| Antimalarial (against Plasmodium falciparum) | acs.org | |
| Hepatitis B Capsid Protein Inhibitor | mdpi.com | |
| Oncology | Menin-MLL1 Interaction Inhibitor | mdpi.com |
| MAP and PI3K Signaling Modulator | mdpi.com | |
| Allosteric Cyclin E-CDK2 Ligands | researchgate.net | |
| Metabolic Disease | VDAC1 Inhibitors (for Diabetes) | mdpi.com |
| Somatostatin Receptor Subtype 5 (SSTR5) Antagonists | nih.gov | |
| Neurology | Selective Dopamine (B1211576) D₃ Receptor Antagonist | mdpi.com |
| M4 Muscarinic Acetylcholine Receptor Agonists | google.com |
Future research will focus on expanding this target space. By creating diverse libraries based on the this compound scaffold and screening them against a wider array of biological targets, new therapeutic applications are likely to be uncovered. The sp³-rich, three-dimensional nature of the scaffold is particularly attractive for targeting complex protein-protein interactions, which have historically been considered "undruggable." mdpi.com
Integration with High-Throughput Screening and Lead Discovery Platforms
High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, allowing for the rapid evaluation of hundreds of thousands of compounds against a specific biological target. The unique structural characteristics of the this compound scaffold make it an ideal candidate for inclusion in HTS compound libraries.
A notable success story is the identification of a novel diazaspiro[3.4]octane series from a whole-cell HTS campaign against Plasmodium falciparum, the parasite responsible for malaria. acs.org This screen identified initial "hits" that displayed potent activity against multiple stages of the parasite's lifecycle. acs.org These hits served as the starting point for a focused medicinal chemistry program to optimize their properties, demonstrating a successful workflow from HTS to lead identification. acs.org
The integration of this scaffold into lead discovery platforms involves several key steps:
Library Synthesis: The development of efficient and modular synthetic routes (as discussed in section 6.1) is crucial for producing a diverse library of diazaspiro[3.4]octane derivatives for screening.
HTS Assay: An automated assay is used to test the library for activity against the target of interest. For example, in an HTS campaign to find inhibitors of a specific transporter, cells expressing the transporter are incubated with a fluorescent substrate and the library compounds to measure inhibition. nih.gov
Hit Identification and Triage: Compounds that show significant activity are identified as "hits." nih.gov Computational and cheminformatic tools are then used to filter out false positives and prioritize the most promising chemical matter for further investigation. nih.gov
Lead Optimization: The prioritized hits undergo structure-activity relationship (SAR) studies, where chemists systematically modify the structure to improve potency, selectivity, and drug-like properties, ultimately leading to a "lead" compound. acs.org
By incorporating novel and structurally diverse scaffolds like this compound into HTS libraries, researchers increase the probability of discovering starting points for new and innovative medicines.
Q & A
Q. How can researchers ensure reproducibility in synthesizing this compound derivatives?
- Methodology : Document reaction parameters (e.g., stirring rate, inert atmosphere) meticulously. Use quality-by-design (QbD) principles to identify critical process variables. Cross-validate results via interlaboratory studies .
Theoretical and Interdisciplinary Integration
Q. What role does this compound play in advancing spirocyclic compound libraries for drug discovery?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
